molecular formula C8H8O4 B147046 5-Methoxysalicylic acid CAS No. 2612-02-4

5-Methoxysalicylic acid

Cat. No. B147046
CAS RN: 2612-02-4
M. Wt: 168.15 g/mol
InChI Key: IZZIWIAOVZOBLF-UHFFFAOYSA-N
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Scientific Research Applications

5-Methoxysalicylic acid has a wide range of applications in scientific research:

Safety and Hazards

5-Methoxysalicylic acid is considered toxic and is a moderate to severe irritant to the skin and eyes . It should be handled with personal protective equipment and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation .

Mechanism of Action

The mechanism of action of 5-Methoxysalicylic acid involves its interaction with various molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can modulate various biochemical pathways, leading to its observed effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methoxysalicylic acid can be synthesized through the methylation of salicylic acid. The reaction typically involves the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methoxysalicylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: The parent compound of 5-Methoxysalicylic acid, known for its use in acne treatment and as a precursor in the synthesis of aspirin.

    Methyl Salicylate: Another derivative of salicylic acid, commonly used in topical analgesics and as a flavoring agent.

    Acetylsalicylic Acid (Aspirin): A widely used anti-inflammatory and analgesic drug.

Uniqueness

This compound is unique due to the presence of the methoxy group at the 5th position, which imparts distinct chemical properties and reactivity compared to its analogs. This structural difference allows it to participate in specific reactions and exhibit unique biological activities .

properties

IUPAC Name

2-hydroxy-5-methoxybenzoic acid
Source PubChem
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InChI

InChI=1S/C8H8O4/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,9H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZIWIAOVZOBLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
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Description Data deposited in or computed by PubChem

Related CAS

25832-71-7 (hydrochloride salt)
Record name 5-Methoxysalicylic acid
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DSSTOX Substance ID

DTXSID0062551
Record name Benzoic acid, 2-hydroxy-5-methoxy-
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Molecular Weight

168.15 g/mol
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Physical Description

Solid
Record name 5-Methoxysalicylic acid
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Solubility

9 mg/mL
Record name 5-Methoxysalicylic acid
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CAS RN

2612-02-4
Record name 5-Methoxysalicylic acid
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Record name 5-Methoxysalicylic acid
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Record name 5-Methoxysalicylic acid
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Record name Benzoic acid, 2-hydroxy-5-methoxy-
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Record name Acid5-methoxysalicylic
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Record name 5-Methoxysalicylic acid
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Melting Point

142 - 146 °C
Record name 5-Methoxysalicylic acid
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

In a 200 ml four-necked flask were placed 29.79 g (0.240 mol) of 4-methoxyphenol, 2.05 g (0.018 mol) of DMi and 40 g of xylene, and the solution was heated 4 until reflux began. Afterward, azeotropic dehydration was carried out, while 4.41 g (0.054 mol) of a 49 wt % aqueous NaOH solution was added dropwise over 5 hours. Next, 20 g of xylene was added dropwise, and the solution was allowed to mature under the reflux for 2 hours. It was confirmed that a stoichiometric amount of water was distilled. The reaction solution was put in a 300 ml autoclave, heated up to 160° C., and then allowed to absorb a carbon dioxide gas at 6 kg/cm2G, followed by maturation at the same temperature for 7 hours. In this case, a conversion was 74.9%/NaOH. The reaction solution was slowly cooled to 70° C., and then crystallized at 70° C. for 2 hours. The reaction solution was filtered at the same temperature, and then washed three times with 20 g of xylene to obtain wet sodium 5-methoxysalicylate. According to analysis, the recovery yield of sodium 5-methoxysalicylate was 72.8%/NaOH, and any DMi was not detected. It was confirmed that DMi was completely recovered in a filtrate and a wash liquid in the steps of the heating, the filtration and the washing. The wet product was dissolved in 54 g of water at 60° C., and an extraction operation was carried out twice with 18 g of xylene to obtain an aqueous layer. Xylene dissolved in this aqueous layer was distilled off under reduced pressure, and the aqueous layer was added dropwise to 49 g of a 6% sulfuric acid solution over 2 hours to crystallize. The resulting precipitate was filtered, and then washed three times with 12 g of water. Next, wet 5-methoxysalicylic acid was taken out, and then dried to obtain 6.60 g of 5-methoxysalicylic acid. In this case, a purity was 99.9% or more and a total recovery yield in terms of pure product from the raw material was 72.7%/NaOH.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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